Calcobutrol
Calcobutrol
Brand Name:
Vulcanchem
CAS No.:
151878-23-8
VCID:
VC20854641
InChI:
InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2
SMILES:
C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2]
Molecular Formula:
C18H32CaN4O9
Molecular Weight:
488.5 g/mol
Calcobutrol
CAS No.: 151878-23-8
Cat. No.: VC20854641
Molecular Formula: C18H32CaN4O9
Molecular Weight: 488.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151878-23-8 |
|---|---|
| Molecular Formula | C18H32CaN4O9 |
| Molecular Weight | 488.5 g/mol |
| IUPAC Name | calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |
| Standard InChI | InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2 |
| Standard InChI Key | GCLKDXFGQNCFQW-UHFFFAOYSA-L |
| Isomeric SMILES | C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Ca+2] |
| SMILES | C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] |
| Canonical SMILES | C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator